4-Cyclohexylsulfonylbutanoic acid

Description

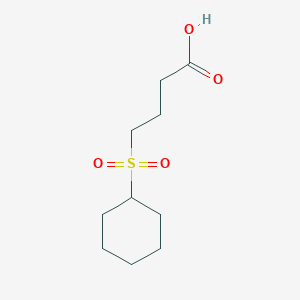

4-Cyclohexylsulfonylbutanoic acid is an organic compound characterized by the presence of a cyclohexyl group attached to a sulfonyl group, which is further connected to a butanoic acid chain

Properties

IUPAC Name |

4-cyclohexylsulfonylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4S/c11-10(12)7-4-8-15(13,14)9-5-2-1-3-6-9/h9H,1-8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYPRPRZDUVRCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90734044 | |

| Record name | 4-(Cyclohexanesulfonyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922190-00-9 | |

| Record name | 4-(Cyclohexanesulfonyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexylsulfonylbutanoic acid typically involves the sulfonation of cyclohexane followed by the introduction of a butanoic acid moiety. One common method involves the reaction of cyclohexylsulfonyl chloride with butanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexylsulfonylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to yield cyclohexylbutanoic acid.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl group under mild conditions.

Major Products Formed:

Oxidation: Cyclohexylsulfonylbutanoic acid sulfone.

Reduction: Cyclohexylbutanoic acid.

Substitution: Cyclohexylsulfonylbutanoic acid derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

4-Cyclohexylsulfonylbutanoic acid has been investigated for its potential therapeutic properties. Research indicates that compounds with similar sulfonamide structures can exhibit antimicrobial and anti-inflammatory activities. For instance, studies have shown that derivatives of sulfonamides can inhibit bacterial growth and modulate immune responses, making them candidates for drug development against infections and inflammatory diseases .

Table 1: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Antimicrobial | Inhibition of bacterial growth |

| Anti-inflammatory | Modulation of immune responses |

| Drug Development | Synthesis of new therapeutic agents |

Biological Research

In biological studies, this compound is explored for its interactions with enzymes and receptors. It may serve as a model compound for understanding the mechanism of action of sulfonamide derivatives in biological systems. Preliminary in vitro studies suggest that such compounds can affect enzyme activity and cellular signaling pathways .

Case Study: Enzyme Interaction

- A study evaluated the interaction of sulfonamide derivatives with carbonic anhydrase, revealing that modifications in the sulfonamide group significantly influenced enzyme inhibition rates. This suggests that this compound could be optimized for enhanced biological activity.

Materials Science

In materials science, the compound is being studied for its potential use in developing new polymers and materials with specific properties. The sulfonyl group can enhance solubility and thermal stability, making it suitable for applications in coatings and adhesives.

Table 2: Material Properties

| Property | Description |

|---|---|

| Solubility | Enhanced due to the sulfonyl group |

| Thermal Stability | Higher stability compared to non-sulfonated analogs |

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available precursors. Key synthetic routes include:

- Formation of Sulfonamide : Reaction of cyclohexylamine with a suitable sulfonyl chloride.

- Coupling with Butanoic Acid : The resulting sulfonamide is then coupled with butanoic acid derivatives using coupling agents like DCC (dicyclohexylcarbodiimide).

Mechanism of Action

The mechanism of action of 4-Cyclohexylsulfonylbutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Cyclohexylsulfonylmethane: Similar structure but with a shorter carbon chain.

Cyclohexylsulfonylpropanoic acid: Differing by one carbon in the chain length.

Cyclohexylsulfonylpentanoic acid: Differing by one additional carbon in the chain length.

Uniqueness: 4-Cyclohexylsulfonylbutanoic acid stands out due to its specific chain length, which can influence its reactivity and binding properties. The balance between hydrophobic and hydrophilic regions in the molecule makes it particularly versatile for various applications.

Biological Activity

4-Cyclohexylsulfonylbutanoic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by its cyclohexyl group and a sulfonyl functional group attached to a butanoic acid backbone. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Research indicates that compounds with similar sulfonyl groups often exhibit:

- Anti-inflammatory effects : By inhibiting pro-inflammatory cytokines.

- Antimicrobial properties : Demonstrated activity against various bacterial strains.

- Antitumor activity : Potential to induce apoptosis in cancer cells.

Biological Activity Overview

Anti-inflammatory Effects

A study conducted on murine models demonstrated that this compound significantly reduced levels of TNF-α and IL-6, key markers of inflammation. This suggests its potential as a therapeutic agent for inflammatory diseases.

Antimicrobial Activity

Research published in the Brazilian Journal of Pharmaceutical Sciences highlighted the compound's effectiveness against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values indicated moderate efficacy, suggesting further optimization could enhance its antimicrobial properties.

Antitumor Activity

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the cyclohexyl or sulfonyl groups could enhance potency and selectivity for specific biological targets.

| Modification | Effect on Activity |

|---|---|

| Cyclohexyl substitution | Enhanced anti-inflammatory properties |

| Sulfonyl group variation | Increased antimicrobial potency |

Q & A

Q. What are the recommended synthetic routes for 4-cyclohexylsulfonylbutanoic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves sulfonylation of butanoic acid derivatives using cyclohexylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Optimization includes:

- Temperature Control : Reactions typically proceed at 0–5°C to minimize side reactions .

- Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for solubility and inertness.

- Catalysis : Use of DMAP (4-dimethylaminopyridine) may enhance sulfonylation efficiency.

Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (>98%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify cyclohexyl protons (δ 1.0–2.2 ppm, multiplet) and sulfonyl-adjacent methylene groups (δ 3.1–3.5 ppm, triplet).

- ¹³C NMR : Confirm sulfonyl group presence (C-SO₂ at ~55 ppm) and carboxylic acid carbon (δ 170–175 ppm) .

- FT-IR : Look for S=O stretching vibrations (1350–1160 cm⁻¹) and carboxylic O-H (2500–3300 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M-H]⁻ at m/z 261.1 (calculated for C₁₀H₁₇O₄S⁻) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .

- First Aid :

- Skin Contact : Wash immediately with soap/water; consult a physician if irritation persists.

- Eye Exposure : Rinse with water for 15+ minutes and seek medical attention .

- Storage : Keep in a dry, cool (2–8°C) environment in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How can discrepancies in NMR data for this compound be resolved during structural validation?

- Methodological Answer :

- Variable Temperature NMR : Use to distinguish dynamic effects (e.g., cyclohexyl ring chair flipping) causing signal splitting.

- COSY/HSQC Experiments : Map coupling between protons and carbons to confirm connectivity.

- Comparative Analysis : Cross-reference with computational predictions (e.g., DFT calculations for chemical shifts) .

- Purity Check : Re-purify via recrystallization (ethanol/water) to eliminate impurities affecting spectra .

Q. What strategies mitigate side reactions during sulfonylation of butanoic acid precursors?

- Methodological Answer :

- Controlled Reagent Addition : Add cyclohexylsulfonyl chloride dropwise to prevent exothermic runaway.

- Inert Atmosphere : Use nitrogen/argon to avoid moisture-induced hydrolysis of sulfonyl chloride.

- Byproduct Trapping : Include molecular sieves (3Å) to absorb HCl gas, shifting equilibrium toward product .

- Reaction Monitoring : Use TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) to track progress and terminate at 85–90% conversion .

Q. How can the sulfonyl group’s electronic effects influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer :

- Electron-Withdrawing Effects : The sulfonyl group deactivates the adjacent carbon, reducing nucleophilic substitution but enhancing electrophilic aromatic substitution (if applicable).

- Acidity Modulation : The sulfonyl group increases carboxylic acid acidity (pKa ~2.5), impacting solubility and binding in biological targets.

- Stability Studies : Perform accelerated degradation tests (40°C/75% RH for 4 weeks) to assess hydrolytic stability of the sulfonyl moiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.